2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide
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Overview
Description
2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C22H20BrNO It is known for its unique structure, which includes a bromine atom, a diphenylpropyl group, and three methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of Diphenylpropyl Group: The diphenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable propyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or cyanide (CN-) replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, KCN in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or cyanated derivatives.
Scientific Research Applications
2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in binding to these targets, modulating their activity. The diphenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3,3-diphenylpropyl)benzamide: Lacks the methoxy groups, resulting in different reactivity and biological activity.
3,4,5-trimethoxybenzamide: Lacks the bromine and diphenylpropyl groups, leading to distinct chemical properties and applications.
N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide:
Uniqueness
2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its bromine atom, diphenylpropyl group, and methoxy groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26BrNO4 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-bromo-N-(3,3-diphenylpropyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H26BrNO4/c1-29-21-16-20(22(26)24(31-3)23(21)30-2)25(28)27-15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,14-15H2,1-3H3,(H,27,28) |
InChI Key |
FHIINXLQQXFOEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC)OC |
Origin of Product |
United States |
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